molecular formula C9H17FN2O2 B2561011 Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate CAS No. 1785096-16-3

Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate

Cat. No.: B2561011
CAS No.: 1785096-16-3
M. Wt: 204.245
InChI Key: ZRCSFEXQDNGDSE-UHFFFAOYSA-N
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Description

Product Overview Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is a high-value, fluorinated azetidine derivative supplied for advanced research and development applications. With the molecular formula C 9 H 17 FN 2 O 2 , this compound serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. The structure features a protected amine (Boc group) and a primary amine on the azetidine ring, alongside a fluoromethyl group, making it a versatile scaffold for constructing more complex molecules. Research Applications and Value This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Azetidine rings are important pharmacophores found in a wide variety of biologically active natural products and synthetic pharmaceuticals . They are utilized in compounds exhibiting cytotoxic, antibacterial, and antihypertensive activities . As a constrained, small-ring heterocycle, azetidine can be used to create conformationally restricted analogues of larger amino acids, such as proline or β-proline, which are valuable for probing protein structure and function or improving the metabolic stability of peptide-based therapeutics . The presence of the fluoromethyl group is of particular interest, as the introduction of fluorine into lead compounds is a common strategy in drug discovery to modulate properties like lipophilicity, metabolic stability, and membrane permeability. Researchers employ this chemical as a key building block in multi-step synthetic routes, including Suzuki-Miyaura cross-coupling and aza-Michael addition reactions, to generate diverse libraries of heterocyclic amino acid derivatives for screening and optimization . Its primary value lies in its role as a versatile intermediate for the synthesis of potentially bioactive molecules and for the generation of DNA-encoded peptide libraries .

Properties

IUPAC Name

tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCSFEXQDNGDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoromethylating agents under controlled conditions. One common method involves the use of tert-butyl 3-aminoazetidine-1-carboxylate as a starting material, which is then reacted with a fluoromethylating reagent such as fluoromethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, methyl-substituted azetidines, and various substituted azetidines depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development: Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate serves as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors. Its unique structural features allow for the development of compounds with enhanced efficacy against various diseases, including cancer and infections .
  • Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor in biochemical studies, particularly in the context of arginase inhibition, which plays a crucial role in metabolic pathways .

Biological Studies

  • Antimicrobial Activity: In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent for treating infections .
  • Anticancer Properties: Preliminary research suggests that it may inhibit cell proliferation in certain cancer cell lines, such as MDA-MB-231 breast cancer cells. The compound appears to induce apoptosis and arrest the cell cycle, showcasing its potential in cancer therapy .

Industrial Applications

  • Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials with unique properties, making it valuable in various industrial processes .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 3-aminoazetidine-1-carboxylateLacks fluoromethyl groupModerate antimicrobial activity
Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylateContains additional fluorineEnhanced reactivity and potential toxicity
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateHydroxymethyl instead of fluoromethylDifferent chemical properties

The presence of both an amino group and a fluoromethyl group at the 3-position of the azetidine ring distinguishes this compound from others, imparting distinct chemical and biological properties that enhance its utility in research and industrial applications .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Antimicrobial Efficacy Study: Evaluated against multidrug-resistant bacterial strains, showing MIC values significantly lower than conventional antibiotics.
  • Cancer Cell Line Testing: Demonstrated selective inhibition patterns with pronounced effects on malignant cells compared to non-cancerous cells, reinforcing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidine Derivatives

Compound Name CAS Substituents (Position 3) Molecular Weight (g/mol) Key Features/Applications References
Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate 1785096-16-3 -NH₂, -CH₂F 204.24 Fluoromethyl enhances lipophilicity; Boc protection aids stability.
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate 1083181-23-0 -CH₂NH₂, -F 218.25 Aminomethyl group increases nucleophilicity; fluorine substitution alters ring strain.
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 -CH₂OH, -F 220.24 Hydroxymethyl improves solubility; fluorine stabilizes ring conformation.
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 -NH₂, -CH₂OH 202.25 Hydroxymethyl replaces fluoromethyl, reducing lipophilicity.
Tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate 1788041-57-5 -CN, -F 214.22 Cyano group introduces polarity; used in metal-catalyzed reactions.
Tert-butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate 2156173-79-2 -NH₂, -C₆H₄F 266.32 Aromatic fluorophenyl group enhances π-π stacking interactions.

Physicochemical Properties

  • Lipophilicity: Fluoromethyl and fluorophenyl substituents increase logP values compared to hydroxymethyl or cyano groups. For example, the fluorophenyl derivative (logP ~2.5) is more lipophilic than the hydroxymethyl analog (logP ~1.2) .
  • Solubility: Hydroxymethyl and amino groups improve aqueous solubility. The hydroxymethyl variant (CAS 1262411-27-7) is soluble in polar solvents like methanol and water, while fluorinated analogs require DMSO or DMF .
  • Stability : Boc-protected derivatives (e.g., CAS 1785096-16-3) exhibit better stability under acidic conditions compared to unprotected azetidines .

Biological Activity

Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound contains an azetidine ring with an amino group and a fluoromethyl substituent at the 3-position. The presence of the fluorine atom is known to influence the compound's reactivity and biological properties, enhancing its binding affinity to molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity, while the amino group facilitates hydrogen bonding. These interactions can modulate target activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, indicating potential as a therapeutic agent for infections.

Anticancer Properties

The compound has been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in studies involving breast cancer cell lines such as MDA-MB-231, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition.

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 3-aminoazetidine-1-carboxylateLacks fluoromethyl groupModerate antimicrobial activity
Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylateContains additional fluorineEnhanced reactivity and potential toxicity
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateHydroxymethyl instead of fluoromethylDifferent chemical properties

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

  • Study on Antimicrobial Efficacy : A study evaluated the compound against multidrug-resistant bacterial strains, demonstrating MIC values significantly lower than those of conventional antibiotics.
  • Cancer Cell Line Testing : In a series of experiments on breast cancer cell lines, the compound showed a selective inhibition pattern with a pronounced effect on malignant cells compared to non-cancerous cells.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate, and how are intermediates validated?

  • Methodology : Synthesis typically involves functionalization of the azetidine ring. For example, tert-butyl 3-oxoazetidine-1-carboxylate can undergo reductive amination with fluoromethyl-containing reagents (e.g., fluoromethylamine derivatives) under hydrogenation or borane-mediated conditions. Key intermediates, such as tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, are characterized via 1^1H/13^{13}C NMR and mass spectrometry (MS) to confirm regio- and chemo-selectivity .
  • Validation : X-ray diffraction (XRD) using programs like SHELX ensures structural accuracy by refining bond lengths and angles, particularly for stereochemical assignments .

Q. How do researchers confirm the stability of the fluoromethyl group under varying reaction conditions?

  • Methodology : Stability assays involve exposing the compound to acidic/basic conditions, elevated temperatures, or nucleophilic environments. For example, monitoring fluorine retention via 19^{19}F NMR or tracking decomposition byproducts via HPLC-MS helps assess hydrolytic or oxidative degradation. Fluoromethyl groups in related azetidine derivatives (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) show sensitivity to strong bases, necessitating pH-controlled protocols .

Advanced Research Questions

Q. What experimental strategies address stereochemical challenges during the synthesis of fluoromethyl-substituted azetidine derivatives?

  • Methodology : Enantioselective synthesis employs chiral catalysts (e.g., nickel complexes) or auxiliaries to control stereochemistry. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate undergoes stereoselective cross-coupling with boronic esters in nickel-catalyzed reactions, as seen in glycals functionalization studies. Chiral HPLC or circular dichroism (CD) validates enantiomeric excess .

Q. How can contradictory crystallographic and spectroscopic data be resolved during structural elucidation?

  • Analysis : Discrepancies between XRD (e.g., SHELX-refined structures) and NMR data may arise from dynamic effects (e.g., ring puckering in azetidines). Multi-temperature XRD or variable-temperature NMR experiments can identify conformational flexibility. For rigid analogs, DFT calculations correlate experimental bond angles with theoretical models to resolve inconsistencies .

Q. What are the implications of fluoromethyl group placement on the compound’s reactivity in further derivatization?

  • Methodology : Fluorine’s electronegativity influences nucleophilic substitution rates. For instance, this compound reacts sluggishly in SN2 conditions compared to non-fluorinated analogs. Strategies like using polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts enhance reactivity. Comparative studies with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate highlight fluorine’s steric and electronic effects .

Q. How do researchers optimize purification protocols for azetidine derivatives with polar functional groups?

  • Methodology : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients effectively separates polar byproducts. For hygroscopic intermediates, lyophilization or azeotropic drying with toluene ensures stability. Purity is validated via 1^1H NMR (integration of tert-butyl protons) and LC-MS with >95% thresholds .

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